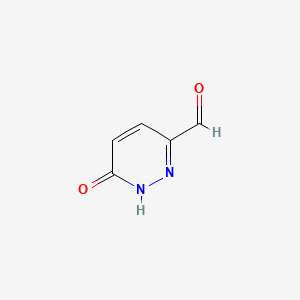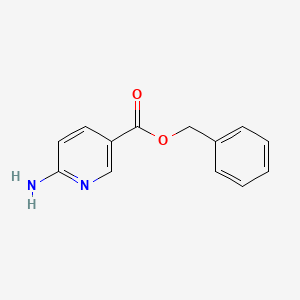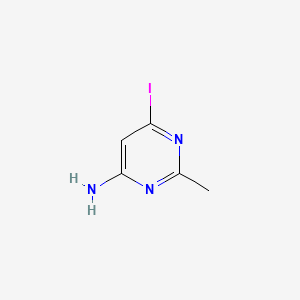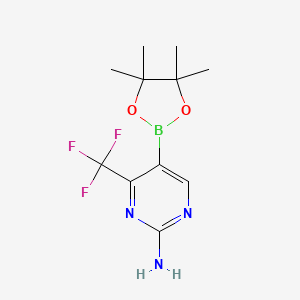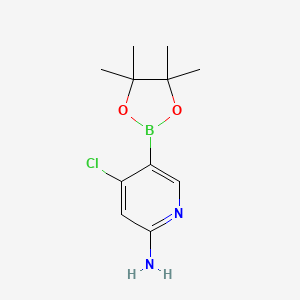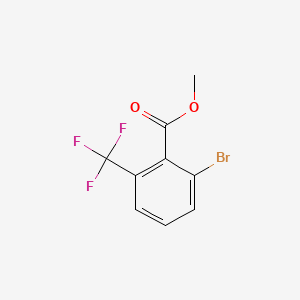
2-Bromo-6-(trifluorométhyl)benzoate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-bromo-6-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H6BrF3O2 and a molecular weight of 283.04 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 of the benzene ring are substituted with bromine and trifluoromethyl groups, respectively. This compound is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Applications De Recherche Scientifique
Methyl 2-bromo-6-(trifluoromethyl)benzoate has diverse applications in scientific research:
Biology: The compound is utilized in the development of biologically active molecules and as a probe in biochemical studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound is employed in the production of agrochemicals, dyes, and specialty chemicals.
Mécanisme D'action
Target of Action
Methyl 2-bromo-6-(trifluoromethyl)benzoate is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . The primary target of this compound is the palladium catalyst used in the SM coupling reaction .
Mode of Action
In the SM coupling reaction, Methyl 2-bromo-6-(trifluoromethyl)benzoate undergoes oxidative addition with the palladium catalyst, forming a new Pd–C bond . This is followed by transmetalation, where the organic group is transferred from boron to palladium .
Biochemical Pathways
The SM coupling reaction is a key biochemical pathway involving Methyl 2-bromo-6-(trifluoromethyl)benzoate. This reaction is widely applied for carbon–carbon bond formation, and it’s known for its mild and functional group tolerant reaction conditions .
Pharmacokinetics
It’s important to note that the compound’s bioavailability would be influenced by factors such as its lipophilicity and water solubility .
Result of Action
The result of the action of Methyl 2-bromo-6-(trifluoromethyl)benzoate in the SM coupling reaction is the formation of a new carbon–carbon bond . This enables the synthesis of a wide range of organic compounds, contributing to various areas of chemical research and industry .
Action Environment
The efficacy and stability of Methyl 2-bromo-6-(trifluoromethyl)benzoate can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place to avoid the formation of dust and aerosols . Additionally, it should be stored at a temperature of 2-8°C to maintain its stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 2-bromo-6-(trifluoromethyl)benzoate can be synthesized through various methods. One common approach involves the bromination of methyl 2-(trifluoromethyl)benzoate. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In industrial settings, the production of methyl 2-bromo-6-(trifluoromethyl)benzoate may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of high-quality compounds .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-bromo-6-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts, along with bases like potassium carbonate (K2CO3) and solvents like tetrahydrofuran (THF), are typically employed.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a common reducing agent.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.
Coupling Reactions: Biaryl compounds are formed as major products.
Reduction Reactions: The corresponding alcohol, methyl 2-bromo-6-(trifluoromethyl)benzyl alcohol, is obtained.
Comparaison Avec Des Composés Similaires
Methyl 2-bromo-6-(trifluoromethyl)benzoate can be compared with other similar compounds, such as:
Methyl 2-bromo-5-(trifluoromethyl)benzoate: Similar structure but with the trifluoromethyl group at the 5-position.
Methyl 2-bromo-4-(trifluoromethyl)benzoate: Trifluoromethyl group at the 4-position.
Methyl 2-bromo-3-(trifluoromethyl)benzoate: Trifluoromethyl group at the 3-position.
Uniqueness: The unique positioning of the bromine and trifluoromethyl groups in methyl 2-bromo-6-(trifluoromethyl)benzoate imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Propriétés
IUPAC Name |
methyl 2-bromo-6-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O2/c1-15-8(14)7-5(9(11,12)13)3-2-4-6(7)10/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQAHAANYLBWFOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1Br)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673198 |
Source


|
| Record name | Methyl 2-bromo-6-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214324-11-4 |
Source


|
| Record name | Methyl 2-bromo-6-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
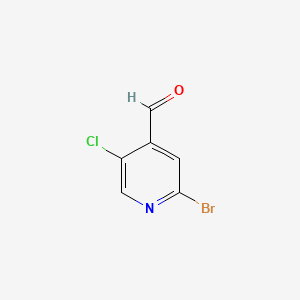
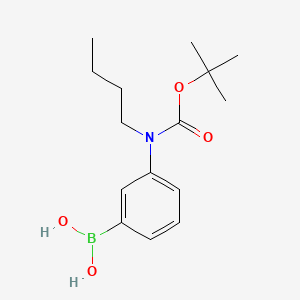
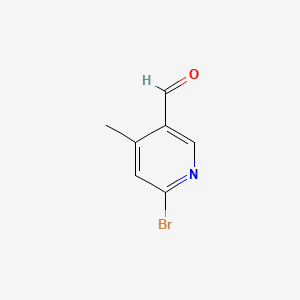
![Tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B582067.png)
